

Technical Support Center: Overcoming PCR Inhibition by Pyrophosphate Accumulation

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Compound of Interest

Compound Name: Sodium pyrophosphate

Cat. No.: B6590266

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address PCR inhibition caused by pyrophosphate accumulation.

Troubleshooting Guide

Issue: Low or no PCR product, especially for long amplicons or after many cycles.

If you are experiencing a decrease in PCR efficiency, particularly in later cycles, or failure to amplify long DNA fragments, pyrophosphate accumulation may be the culprit. Here's how to troubleshoot this specific issue.

Step 1: Identify the Symptoms

Are you observing any of the following?

- Plateauing of PCR signal in later cycles: The amplification curve in qPCR flattens earlier than expected.[\[1\]](#)
- Reduced yield of PCR product: The final amount of amplified DNA is lower than anticipated.
- Complete PCR failure for long amplicons: Shorter amplicons may amplify successfully, while longer targets fail.[\[2\]](#)[\[3\]](#)

- Smearing of bands on an agarose gel: This can indicate PCR overcycling where inhibition has become a factor.[4]

Step 2: Experimental Diagnosis

To confirm pyrophosphate inhibition, you can perform the following experiment:

- Set up parallel reactions: Prepare your standard PCR reaction and an identical reaction supplemented with a thermostable inorganic pyrophosphatase (PPase).
- Choose an appropriate PPase concentration: A final concentration of 0.01 U/μl to 0.1 U/μl is a good starting point for qPCR.[5] For standard PCR, you can test a range to find the optimal concentration.[6]
- Run the PCR: Use your standard cycling protocol.
- Analyze the results: Compare the product yield between the standard reaction and the reaction with PPase. A significant increase in product yield in the PPase-supplemented reaction strongly suggests that pyrophosphate accumulation was inhibiting your PCR.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is pyrophosphate and why does it inhibit PCR?

Pyrophosphate (PPi) is a byproduct of the DNA synthesis reaction catalyzed by DNA polymerase.[1] During PCR, for every dNTP incorporated into the growing DNA strand, a molecule of PPi is released. As PCR progresses through multiple cycles, PPi accumulates in the reaction mixture. High concentrations of PPi can inhibit DNA polymerase activity, likely by shifting the equilibrium of the polymerization reaction backward, a process known as pyrophosphorolysis. This leads to a decrease in PCR efficiency and can cause the reaction to fail, especially in later cycles or when amplifying long DNA fragments.[1]

Q2: How does inorganic pyrophosphatase (PPase) overcome this inhibition?

Thermostable inorganic pyrophosphatase is an enzyme that catalyzes the hydrolysis of one molecule of inorganic pyrophosphate (PPi) into two molecules of orthophosphate (Pi). This reaction is highly exergonic and effectively removes the inhibitory PPi from the PCR mixture.[8]

By breaking down PPI, the PPase drives the DNA synthesis reaction forward, enhancing the efficiency and yield of the PCR.[7][8]

Q3: When should I consider using pyrophosphatase in my PCR?

You should consider adding PPase to your PCR mixture under the following circumstances:

- When amplifying long DNA fragments (>3 kb).
- When performing a high number of PCR cycles (>35).
- If you observe a premature plateau phase in your qPCR amplification curves.[1]
- If you are experiencing low PCR yields despite optimizing other reaction components.
- For applications requiring high yields of PCR product, such as in vitro transcription.

Q4: What type of pyrophosphatase should I use?

It is crucial to use a thermostable pyrophosphatase that can withstand the high temperatures of the PCR denaturation step (typically 94-98°C).[6] Several commercially available thermostable PPases are derived from thermophilic organisms like *Pyrococcus horikoshii* and *Thermococcus onnurineus*. [2][7] These enzymes are active at the high temperatures used for the extension step in PCR.

Q5: Will adding pyrophosphatase affect my qPCR results?

Yes, adding pyrophosphatase to a qPCR reaction that is inhibited by pyrophosphate accumulation will typically lead to a lower Quantification Cycle (Cq) value. This is because the removal of the inhibitor allows for more efficient amplification, reaching the fluorescence threshold in fewer cycles. The addition of PPase can also increase the final fluorescence signal.

Quantitative Data on the Effect of Pyrophosphatase

The addition of a thermostable pyrophosphatase can significantly improve PCR product yield, especially for longer amplicons.

Amplicon Size	Organism/Enzyme Source	Improvement in PCR Yield	Reference
Short-chain DNA	Thermococcus onnurineus (Ton1914)	9.5% – 15% increase	[2][3]
Long-chain DNA (>3kb)	Thermococcus onnurineus (Ton1914)	32% – 41% increase	[2][3]
1.54 kbp	Pyrococcus horikoshii (PhPPase)	~25% increase	[2]

For real-time PCR (qPCR), the following concentration range for pyrophosphatase has been suggested:

Parameter	Recommended Concentration
Final PPase Concentration	0.005 U/μl – 0.5 U/μl
Optimal PPase Concentration	~0.04 U/μl

Data from patent application US20060051796A1[5]

Experimental Protocols

Protocol: Using Thermostable Inorganic Pyrophosphatase in a Standard PCR

This protocol provides a general guideline for incorporating a thermostable inorganic pyrophosphatase into your PCR workflow.

1. Reagents:

- DNA Template
- Forward and Reverse Primers
- dNTPs
- Thermostable DNA Polymerase and corresponding buffer

- Thermostable Inorganic Pyrophosphatase (e.g., from *Pyrococcus horikoshii*)
- Nuclease-free water

2. Reaction Setup:

Prepare the PCR master mix on ice. For a 50 µl reaction, the components would be:

Component	Final Concentration	Volume for 50 µl reaction
10X PCR Buffer	1X	5 µl
dNTPs	200 µM each	1 µl
Forward Primer	0.2 - 0.5 µM	1 µl
Reverse Primer	0.2 - 0.5 µM	1 µl
DNA Template	1 pg - 100 ng	X µl
Thermostable DNA Polymerase	1.25 units	0.25 µl
Thermostable PPase	0.02 - 0.1 U/µl	Y µl
Nuclease-free water	to 50 µl	

Note: The optimal concentration of PPase may need to be determined empirically. It is recommended to set up a series of reactions with varying concentrations of PPase to find the optimal amount for your specific application.

3. Thermocycling Conditions:

A typical PCR protocol consists of three main stages: denaturation, annealing, and extension.

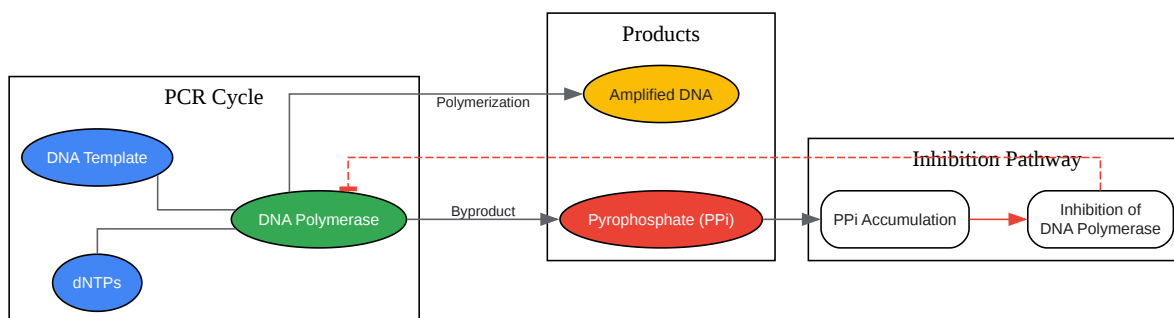
Step	Temperature	Time	Cycles
Initial Denaturation	95°C	2-5 min	1
Denaturation	95°C	30 sec	30-40
Annealing	55-65°C	30 sec	1
Extension	72°C	1 min/kb	
Final Extension	72°C	5-10 min	
Hold	4°C	∞	

Note: These are general guidelines. Optimal cycling conditions, particularly the annealing temperature and extension time, will depend on the primers, the target DNA, and the DNA polymerase used.

4. Analysis:

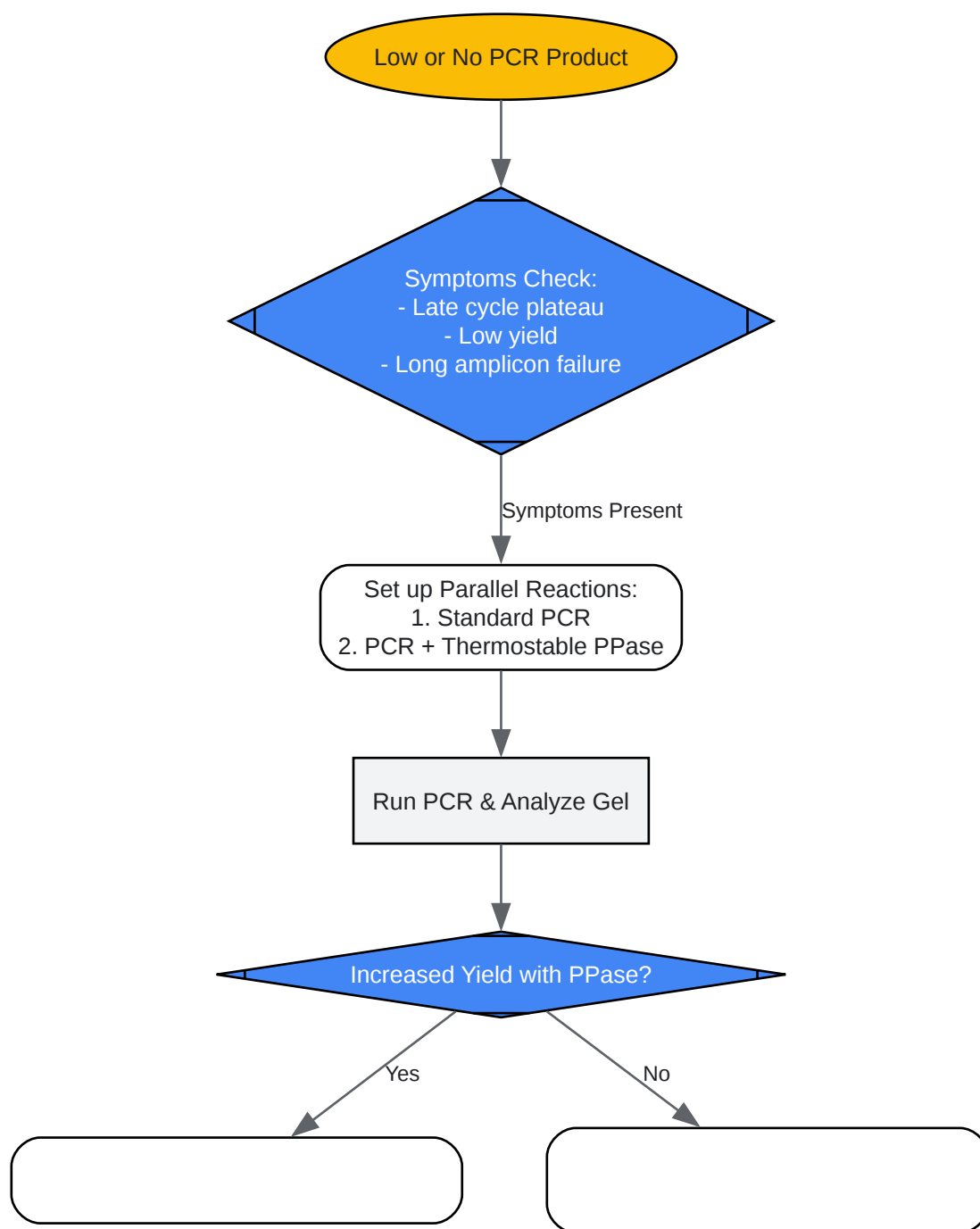
After the PCR is complete, analyze the results by running a portion of the reaction product on an agarose gel. Compare the band intensity of the reactions with and without PPase to determine the effect on product yield.

Visualizations



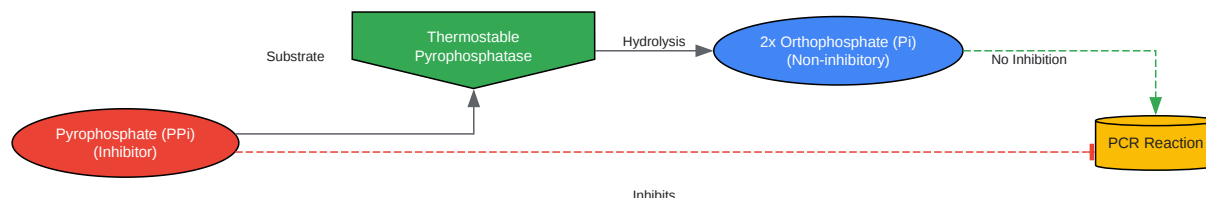
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Caption: Mechanism of PCR inhibition by pyrophosphate accumulation.



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Caption: Troubleshooting workflow for suspected pyrophosphate inhibition.



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Caption: Enzymatic removal of pyrophosphate by pyrophosphatase.

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